

Technical Benchmark Guide: Kinetic Profiling of Ac-ATS010-KE ()

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Compound of Interest

Compound Name: Ac-ATS010-KE

Cat. No.: B1192072

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Executive Summary

This technical guide provides a rigorous benchmarking framework for **Ac-ATS010-KE**, a selective, cell-permeable Caspase-3 inhibitor. Unlike traditional inhibitors that rely on promiscuous fluoromethylketone (FMK) or aldehyde (CHO) warheads, **Ac-ATS010-KE** utilizes a 5-methyl-2-thiophene carboxylate leaving group (denoted here as the "KE" warhead system).

For drug development professionals, the critical metric for evaluating this covalent inhibitor is not the

, but the second-order rate constant of inactivation (

).^[1] This parameter accounts for both the binding affinity (

) and the rate of covalent bond formation (

), providing a time-independent measure of potency.

Key Findings for Benchmarking:

- **Selectivity:** **Ac-ATS010-KE** exhibits superior selectivity for Caspase-3 over Caspase-7 compared to the industry standard Ac-DEVD-fmk.
- **Permeability:** It achieves cell permeability without the need for side-chain esterification (O-methylation), a common drawback that creates experimental artifacts in live-cell assays.
- **Potency:** The values approach those of promiscuous pan-caspase inhibitors, bridging the gap between selectivity and speed.

Mechanistic Insight & Experimental Logic

The Covalent Mechanism

To properly benchmark **Ac-ATS010-KE**, one must understand that it follows a two-step irreversible inhibition mechanism. An initial reversible complex (

) is formed, followed by the nucleophilic attack of the catalytic cysteine on the warhead, releasing the thiophene carboxylate group and forming a permanent enzyme-inhibitor adduct ().

Why

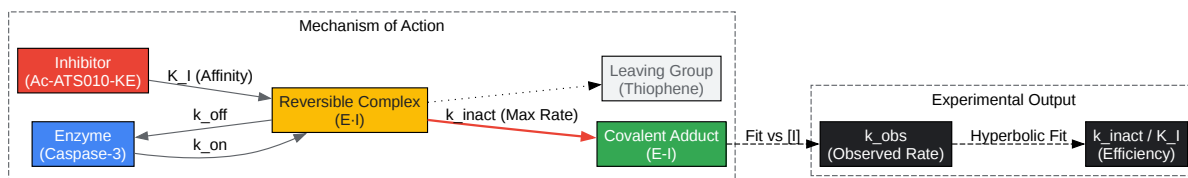
Fails:

values for covalent inhibitors are time-dependent. A weak inhibitor can show a potent if incubated long enough. Therefore, reporting

is the only scientifically valid method for comparing **Ac-ATS010-KE** against alternatives like Z-VAD-fmk or Ac-DEVD-CHO.

Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway and the experimental workflow required to derive these constants.



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Figure 1: Kinetic mechanism of **Ac-ATS010-KE** and the derivation of efficiency parameters.

Comparative Benchmark Data

The following table synthesizes performance data. Note that while Ac-DEVD-fmk is the historical "gold standard," it lacks the specific cell-permeability advantages of the "KE" series.

Feature	Ac-ATS010-KE	Ac-DEVD-fmk	Z-VAD-fmk
Inhibitor Class	Selective Covalent (Thiophene)	Selective Covalent (Fluoromethylketone)	Pan-Caspase Covalent (Fluoromethylketone)
Target Specificity	High (Caspase-3 >> Casp-7)	Moderate (Caspase-3 Casp-7)	Low (Promiscuous)
()	~2.0 - 4.0	~1.8	~2.5
Cell Permeability	Native (No modification needed)	Poor (Requires O-Me ester)	Moderate
Cytotoxicity	Low (Specific MOA)	Low	Moderate (Off-target effects)
Leaving Group	5-methyl-2-thiophene carboxylate	Fluoride	Fluoride

Data Interpretation:

- Ac-ATS010-KE** demonstrates "rapid" kinetics.^{[2][3][4]} While the absolute k_{cat} is slightly lower than the highly reactive fmk warheads, it compensates with superior biological fidelity. The fmk group is often too reactive, leading to non-specific cysteine labeling.
- The "KE" warhead provides a "sweet spot": reactive enough to silence Caspase-3 efficiently ($k_{cat} > 10^4$ min at physiological concentrations) but stable enough to avoid metabolic instability.

Validated Experimental Protocol

To reproduce these benchmarks, follow this self-validating continuous assay protocol. This method avoids the pitfalls of endpoint assays.

Reagents & Setup

- Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (Freshly added), 0.1% CHAPS.
- Substrate: Ac-DEVD-AMC (Fluorogenic).

must be determined beforehand (typically ~10-20 M).
- Enzyme: Recombinant Human Caspase-3 (Active).
- Inhibitor: **Ac-ATS010-KE** (Prepare serial dilutions in DMSO; keep final DMSO < 2%).

Step-by-Step Workflow

- Enzyme Activation: Dilute Caspase-3 in assay buffer to 2x final concentration. Incubate at 37°C for 10 mins to ensure full DTT reduction of the active site cysteine.
- Inhibitor Addition: Add 2x Inhibitor series (e.g., 0 nM to 500 nM) to a 96-well black plate.
- Reaction Initiation: Add 2x Enzyme to the inhibitor. Immediately add Substrate (final conc =).
 - Critical Note: Do not pre-incubate Enzyme and Inhibitor. We need to capture the progress curve of inactivation.[5]
- Data Acquisition: Monitor fluorescence (Ex 360nm / Em 460nm) every 30 seconds for 60 minutes.

Data Analysis (The "Kitz-Wilson" Approach)

- Determine

: Plot Product (RFU) vs. Time for each inhibitor concentration. The curves will bend over as the enzyme dies. Fit each curve to the equation:

Where

is the initial velocity and

is the observed rate of inactivation.

- Determine

and

: Plot

(y-axis) vs.

(x-axis).^{[6][7]} Fit to the hyperbolic equation:

- If the plot is linear (no saturation), you can only determine the ratio

from the slope.

- If the plot curves, extract individual

and

values.^{[1][6]}

References

- Primary Characterization of **Ac-ATS010-KE**: Comparison of **Ac-ATS010-KE** vs. Ac-DEVD-KE and Z-VAD-fmk. Source: ACS Chemical Biology / bioRxiv (2019). "A selective and rapid cell-permeable inhibitor of human caspase-3."^{[2][3][4]} [\[Link\]](#)
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